
Bis(9-anthryl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(9-anthryl)methane: is an organic compound consisting of two anthracene units connected by a methylene bridge. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties. This compound is of interest due to its unique structural and photochemical characteristics, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Photochemical Synthesis: Bis(9-anthryl)methane can be synthesized through photochemical reactions involving anthracene derivatives.
Chemical Synthesis: Another method involves the reaction of 9-anthryllithium with epichlorohydrin to form intermediates, which are then further processed to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Photochemical Reactions: Bis(9-anthryl)methane undergoes photoisomerization, where it can form excimers and biradicals.
Cycloaddition Reactions: The compound can participate in [4π + 4π] cycloaddition reactions, forming cyclomers.
Common Reagents and Conditions:
Photochemical Reactions: Typically involve UV irradiation and solvents like methylcyclohexane.
Cycloaddition Reactions: Require specific wavelengths of light for activation and can be influenced by the presence of substituents on the anthracene units.
Major Products:
Photocyclomers: Formed through intramolecular cycloaddition reactions.
Excimers and Biradicals: Result from photoisomerization processes.
Scientific Research Applications
Chemistry:
Photophysical Studies: Bis(9-anthryl)methane is used to study the photophysical properties of anthracene derivatives, including fluorescence quantum yields and lifetimes.
Biology and Medicine:
Photodynamic Therapy:
Industry:
Mechanism of Action
Photochemical Mechanism:
Excimer Formation: Upon UV irradiation, bis(9-anthryl)methane forms excimers, which are excited state dimers that can undergo further photochemical reactions.
Biradical Formation: The compound can also form biradicals, which are intermediates in various photochemical processes.
Molecular Targets and Pathways:
Comparison with Similar Compounds
1,2-Di(1-anthryl)ethane: Another compound with two anthracene units, but connected by an ethane bridge.
Bis(9-triptycyl)methane: Similar structure but with triptycene units instead of anthracene.
Uniqueness:
Photophysical Properties: Bis(9-anthryl)methane exhibits unique photophysical properties, such as excimer and biradical formation, which are not as prominent in similar compounds.
Structural Characteristics: The methylene bridge in this compound provides distinct photochemical behavior compared to other linkages like ethane or triptycene
Properties
CAS No. |
15080-14-5 |
|---|---|
Molecular Formula |
C29H20 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
9-(anthracen-9-ylmethyl)anthracene |
InChI |
InChI=1S/C29H20/c1-5-13-24-20(9-1)17-21-10-2-6-14-25(21)28(24)19-29-26-15-7-3-11-22(26)18-23-12-4-8-16-27(23)29/h1-18H,19H2 |
InChI Key |
YRMRYBWOAURIMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B14157283.png)
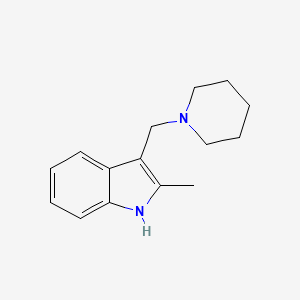

![8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157310.png)
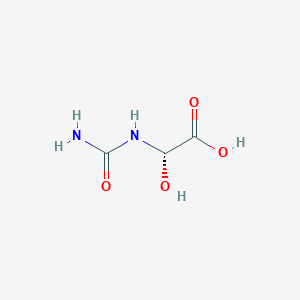
![9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole](/img/structure/B14157320.png)
![N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide](/img/structure/B14157321.png)

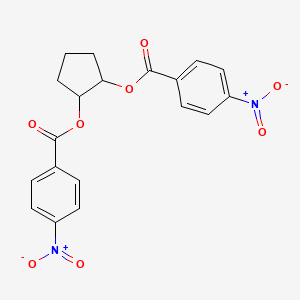
![2-(3-methylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14157336.png)
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B14157342.png)
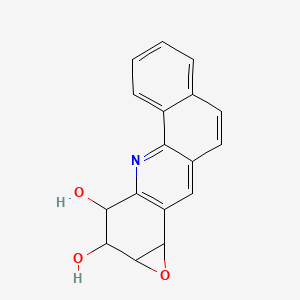
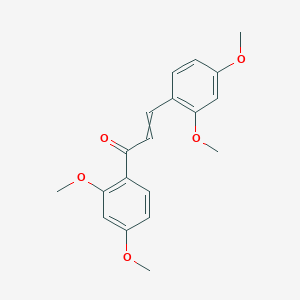
![2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14157360.png)
